1-(4-Bromo-2-fluoro-6-methoxyphenyl)ethanone
Description
1-(4-Bromo-2-fluoro-6-methoxyphenyl)ethanone is a substituted acetophenone derivative with a phenyl ring bearing bromo (Br), fluoro (F), and methoxy (OCH₃) groups at positions 4, 2, and 6, respectively. Its molecular formula is C₉H₈BrFO₂, with a molecular weight of 247.04 g/mol. The compound’s structure combines electron-withdrawing (Br, F) and electron-donating (OCH₃) substituents, which influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
1-(4-bromo-2-fluoro-6-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-5(12)9-7(11)3-6(10)4-8(9)13-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKYWXBPIFPHFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1F)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-fluoro-6-methoxyphenyl)ethanone can be synthesized through several methods, including:
Friedel-Crafts Acylation: This involves the reaction of 4-bromo-2-fluoro-6-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Bromination and Fluorination: Starting with 2-methoxybenzene, sequential bromination and fluorination steps can be employed to introduce the respective substituents.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and solvents is optimized to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-fluoro-6-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange.
Major Products Formed:
Oxidation: 1-(4-Bromo-2-fluoro-6-methoxyphenyl)ethanoic acid.
Reduction: 1-(4-Bromo-2-fluoro-6-methoxyphenyl)ethanol.
Substitution: 1-(4-Iodo-2-fluoro-6-methoxyphenyl)ethanone or 1-(4-Fluoro-2-fluoro-6-methoxyphenyl)ethanone.
Scientific Research Applications
1-(4-Bromo-2-fluoro-6-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
1-(4-Bromo-2-fluoro-6-methoxyphenyl)ethanone is structurally similar to other halogenated phenyl compounds, such as 1-(4-chloro-2-fluoro-6-methoxyphenyl)ethanone and 1-(4-bromo-2-fluoro-6-methoxyphenyl)ethanol. These compounds differ in their halogen substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Substituent positioning and electronic effects are critical determinants of chemical behavior. Below is a comparative analysis of key analogues:
Table 1: Structural and Property Comparison
Key Observations:
Electronic Effects: Electron-withdrawing groups (Br, F): Increase electrophilicity of the ketone group, enhancing reactivity in nucleophilic acyl substitutions. For example, 1-(4-Bromo-2-fluorophenyl)ethanone is more reactive than its non-halogenated counterparts . Electron-donating groups (OCH₃): Stabilize the aromatic ring via resonance, reducing electrophilicity. The methoxy group in 1-(4-Methoxyphenyl)ethanone shifts NMR signals upfield (δ 3.81 for OCH₃) compared to bromo derivatives .
Physical Properties: Solubility: Methoxy and hydroxy groups improve solubility in polar solvents. For instance, 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone is more soluble in ethanol than purely halogenated analogues . Boiling Points: Halogenated derivatives (e.g., 1-(4-Bromo-2-fluorophenyl)ethanone) have higher boiling points due to increased molecular weight and polarity .
Biological Activity: Hydroxy-substituted ethanones (e.g., Schiff base precursors in ) exhibit antibacterial activity against E. coli and Salmonella Typhi, attributed to hydrogen bonding with microbial targets . The absence of a hydroxy group in this compound may limit such activity, though fluorine’s electronegativity could enhance membrane permeability .
Crystallography and Intermolecular Interactions: In 2-Bromo-1-(4-methoxyphenyl)ethanone, crystallographic studies reveal C–H···O hydrogen bonds between methoxy oxygen and adjacent aromatic protons, stabilizing the lattice . Similar interactions are expected in the target compound due to its methoxy group.
Biological Activity
1-(4-Bromo-2-fluoro-6-methoxyphenyl)ethanone is an organic compound featuring a phenyl ring substituted with bromine, fluorine, and methoxy groups, along with a ketone functional group. Its molecular formula is C9H8BrF O2, and it has a molecular weight of approximately 233.06 g/mol. The unique arrangement of substituents on the phenyl ring contributes to its potential biological activity, although specific research on this compound remains limited.
Currently, there is no detailed scientific research available that elucidates the specific mechanism of action for this compound. However, compounds with similar halogenated structures are often evaluated for their interactions with biological targets such as enzymes and receptors. These interactions can provide insights into potential therapeutic benefits and biological activities.
Biological Activity Studies
While direct studies on this compound are scarce, we can draw parallels from related compounds to infer potential biological activities. The following table summarizes findings from studies on structurally similar compounds:
| Compound | Biological Activity | IC50 (µM) | Cell Line |
|---|---|---|---|
| 1-(4-Bromo-2-fluorophenyl)ethanone | Moderate inhibition | N/A | N/A |
| (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one | Potent anticancer activity | 0.075 | MCF-7 |
| 3-Fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | Significant antiproliferative activity | 0.033 | Hs578T |
These findings suggest that compounds with similar structural features may exhibit significant biological activities, particularly in cancer cell lines.
Potential Applications
The potential applications of this compound include:
- Anticancer Therapeutics : Given the activity observed in similar compounds against various cancer cell lines, further exploration into its anticancer properties could be valuable.
- Enzyme Inhibition : The compound may possess inhibitory effects on specific enzymes, which warrants investigation through binding affinity studies.
Safety and Handling
Due to the lack of specific information regarding the safety profile of this compound, it is advisable to handle it with caution, assuming it may possess hazards similar to other bromo- and fluoro-substituted aromatic compounds. Standard laboratory safety protocols should be followed when working with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
